Paederoside

描述

准备方法

合成路线和反应条件: 香藤内酯可以从香藤 (Paederia scandens) 中提取。制备过程包括粉碎草药,并用蒸馏水进行微波提取。 然后过滤提取物以获得所需的化合物 .

工业生产方法: 香藤内酯的工业制备包括对香藤 (Paederia scandens) 材料进行水提取,然后使用甲醇或乙醇进行浓缩和沉淀。然后将上清液进行大孔树脂色谱分离,并使用不同浓度的水和乙醇进行洗脱。 最终产品通过减压干燥获得 .

化学反应分析

反应类型: 香藤内酯会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,如过氧化氢或高锰酸钾。

还原: 通常使用还原剂,如硼氢化钠或氢化铝锂。

取代: 可以使用亲核取代试剂,如氢氧化钠或碳酸钾进行亲核取代反应。

形成的主要产物: 这些反应形成的主要产物包括香藤内酯的各种衍生物,例如甲基香藤内酯和乙基香藤内酯 .

科学研究应用

Anti-Tumor Activity

Paederoside exhibits significant anti-tumor properties. Research has shown that it can inhibit the activation of Epstein-Barr virus early antigen, demonstrating a potent anti-cancer effect. In a study, this compound displayed an inhibition rate of 89.5%, outperforming other compounds such as genipin, which had a 62.1% inhibition rate . Furthermore, it has been noted that this compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 .

Anti-Diabetic Effects

Studies indicate that extracts from Paederia scandens, which contain this compound, exhibit hypoglycemic effects. After 30 days of treatment with ethanol extracts, significant reductions in blood glucose and triglycerides were observed, alongside increased levels of high-density lipoprotein cholesterol (HDL-C) . The mechanisms behind these effects are attributed to enhanced antioxidant activity and improved insulin sensitivity.

Hepatoprotective Effects

This compound has demonstrated hepatoprotective potential in various studies. It significantly alleviates liver injuries induced by carbon tetrachloride (CCl4) in animal models, reducing serum levels of liver enzymes (AST and ALT) and increasing antioxidant enzyme activities . This suggests its potential use in treating liver diseases.

Anti-Inflammatory and Analgesic Properties

Research has highlighted the anti-inflammatory effects of this compound, particularly in conditions such as acute gouty arthritis. Extracts have been shown to reduce joint swelling and inflammatory cell infiltration . Additionally, a derivative known as paederosidic acid methyl ester (PAME) exhibited significant anti-nociceptive activity in animal models, suggesting its potential application in pain management .

Case Study 1: Hepatoprotection in Rats

A study involved administering Paederia scandens extracts to rats subjected to CCl4-induced hepatotoxicity. Results indicated a significant reduction in liver damage markers and improved antioxidant status compared to control groups .

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis, confirming its potential as an anti-cancer agent .

Data Tables

作用机制

香藤内酯通过抑制爱泼斯坦-巴尔病毒早期抗原的激活来发挥作用。 这种抑制是通过其与参与病毒激活过程的特定分子靶点和途径相互作用实现的 。 该化合物在该背景下的抗肿瘤促进活性尤为显著 .

类似化合物:

- 甲基香藤内酯

- 乙基香藤内酯

- 香藤内酯酸

- 茜草甙

比较: 香藤内酯因其对爱泼斯坦-巴尔病毒激活的抗肿瘤促进活性高而独一无二 。 虽然甲基香藤内酯和乙基香藤内酯等类似化合物在结构上相似,但香藤内酯的特定生物活性使其独具特色 .

相似化合物的比较

- Methyl Paederosidate

- Ethyl Paederosidate

- Paederosidic Acid

- Asperuloside

Comparison: Paederoside is unique due to its high anti-tumor promoting activity against the Epstein-Barr virus activation . While similar compounds like methyl paederosidate and ethyl paederosidate share structural similarities, this compound’s specific biological activities make it distinct .

生物活性

Paederoside is an iridoid glycoside primarily isolated from the plant Paederia scandens and Paederia foetida . This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-nociceptive, antioxidant, antimicrobial, and anti-tumor properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

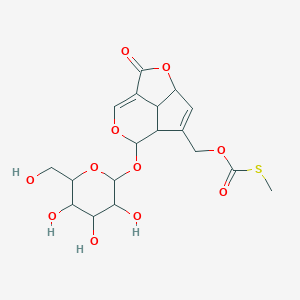

Chemical Profile

- Chemical Name : this compound

- CAS Number : 20547-45-9

- Molecular Formula : CHOS

- Molecular Weight : 446.426 g/mol

- Melting Point : 122-123 °C

- Density : 1.7 ± 0.1 g/cm³

1. Anti-Tumor Activity

This compound exhibits significant anti-tumor effects. Research indicates that it inhibits the activation of Epstein-Barr virus early antigen, a crucial factor in tumor promotion. In a comparative study, this compound demonstrated an inhibition rate of 89.5% , surpassing that of genipin (62.1%) .

| Study | Inhibition (%) | Cell Line |

|---|---|---|

| Kapadia et al., 1996 | 89.5 | EBV early antigen activation |

2. Anti-Inflammatory Activity

In vivo studies have shown that this compound can reduce inflammation in various models. For instance, it significantly inhibited the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in rat models of arthritis .

| Study | Dose (mg/kg) | Effect |

|---|---|---|

| Hossain et al., 2007 | 1.125 - 4.5 | Reduced joint swelling and improved gait |

3. Anti-Nociceptive Activity

This compound has been evaluated for its analgesic properties in several studies. A notable study found that the n-butanol fraction containing this compound exhibited significant anti-nociceptive activity in mice, with effective doses ranging from 20 to 60 mg/kg .

| Study | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| Hossain et al., 2007 | Acetic acid-induced writhing | 20 - 60 | Significant inhibition of pain |

4. Antimicrobial Activity

The antimicrobial properties of this compound have also been documented, particularly against Helicobacter pylori. Minimum inhibitory concentrations (MICs) ranged from 0.64 to 5.12 mg/mL , indicating strong antibacterial activity .

| Pathogen | MIC (mg/mL) |

|---|---|

| H. pylori (various strains) | 0.64 - 5.12 |

Research into the mechanisms underlying the biological activities of this compound has revealed several pathways:

- Anti-Tumor Mechanism : this compound's inhibition of EBV activation suggests a role in modulating viral oncogenesis.

- Anti-Inflammatory Mechanism : It appears to inhibit NF-κB signaling pathways, reducing inflammatory responses in tissues .

- Analgesic Mechanism : The compound may interact with K-ATP channels and L-type Ca channels to exert its pain-relieving effects .

Case Studies

- Clinical Observations : A clinical study involving 531 patients indicated that treatments including this compound extracts were effective for conditions like bone fractures and gastrointestinal colic, showcasing its potential in pain management .

- Animal Models : In a rat model of acute gouty arthritis, administration of extracts containing this compound led to significant reductions in joint swelling and inflammation markers over a nine-day period .

属性

IUPAC Name |

[2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl methylsulfanylformate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O11S/c1-30-18(24)26-4-6-2-8-11-7(15(23)27-8)5-25-16(10(6)11)29-17-14(22)13(21)12(20)9(3-19)28-17/h2,5,8-14,16-17,19-22H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWUQNQQWEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942724 | |

| Record name | O-{[5-(Hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl} S-methyl carbonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20547-45-9 | |

| Record name | PAEDEROSIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-{[5-(Hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl} S-methyl carbonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。